molecular formula C23H23ClN2O5S B12776943 Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-3-(methylthio)- CAS No. 87270-38-0

Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-3-(methylthio)-

Cat. No.: B12776943
CAS No.: 87270-38-0
M. Wt: 475.0 g/mol
InChI Key: XWAHPUCZLAPTPG-IBGZPJMESA-N
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Description

The compound "Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-3-(methylthio)-" is a derivative of indomethacin-like indole scaffolds. Its core structure comprises a 1H-indole moiety substituted at the 3-position with an acetyl group linked to alanine, modified with a 4-chlorobenzoyl group at the 1-position, a methoxy group at the 5-position, and a methyl group at the 2-position. The unique 3-(methylthio) substitution on the alanine side chain distinguishes it from related compounds .

Properties

CAS No.

87270-38-0

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

IUPAC Name

(2R)-2-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C23H23ClN2O5S/c1-13-17(11-21(27)25-19(12-32-3)23(29)30)18-10-16(31-2)8-9-20(18)26(13)22(28)14-4-6-15(24)7-5-14/h4-10,19H,11-12H2,1-3H3,(H,25,27)(H,29,30)/t19-/m0/s1

InChI Key

XWAHPUCZLAPTPG-IBGZPJMESA-N

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H](CSC)C(=O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(CSC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-3-(methylthio)- typically involves multiple steps. One common approach is to start with the preparation of 4-chlorobenzoyl chloride, which is then reacted with other intermediates to form the final compound. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-3-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane or ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-3-(methylthio)- exhibit significant anticancer properties. In vitro studies have demonstrated that related indole derivatives possess antimitotic activity against various human tumor cell lines. For example, compounds evaluated by the National Cancer Institute showed promising growth inhibition rates, suggesting potential as anticancer agents .

Enzyme Inhibition

The compound's structure suggests potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structural motifs have been shown to inhibit acetylcholinesterase effectively, thereby increasing acetylcholine levels in the brain and improving cognitive function .

Toxicity Profile

Toxicological assessments reveal that the compound has a reported LD50 value of 265 mg/kg in rodent models when administered intraperitoneally. This indicates a moderate level of acute toxicity, necessitating careful handling and further studies to understand its safety profile in therapeutic contexts .

Case Study 1: Anticancer Drug Development

In a study evaluating new synthetic agents for cancer treatment, derivatives of Alanine were tested for their efficacy against a panel of cancer cell lines. The results indicated that modifications to the indole structure significantly enhanced anticancer activity, leading to further exploration of these compounds in clinical settings.

Case Study 2: Neuroprotective Agents

Another investigation focused on the neuroprotective effects of alanine derivatives on neuronal cell cultures exposed to neurotoxic agents. The study found that certain modifications improved cell viability and reduced apoptosis, highlighting the compound's potential in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-3-(methylthio)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a common indole-acetyl backbone with multiple analogs, but differences in substituents critically influence physicochemical and biological properties. Key structural comparisons include:

Compound Substituents Key Features References
Target Compound Alanine with 3-(methylthio) Unique sulfur-containing side chain; potential enhanced lipophilicity
Sermetacin L-Serine Hydroxyl group for hydrogen bonding; anti-inflammatory applications
10j () 3-Chloro-4-fluorophenyl Halogenated aryl group; low yield (8%) and high melting point (192–194°C)
3f () 4-Chlorophenyl Chlorinated aryl; moderate anti-inflammatory activity (IC50: 2.91 ± 0.38 µM)
14 () Methylsulfonyl Sulfonamide group; altered solubility and COX-2 selectivity
15 () Trifluoromethylsulfonyl Electron-withdrawing CF3 group; high metabolic stability
DB07981 () (1R)-1-(Hydroxymethyl)propyl Chiral hydroxymethyl group; experimental antiparasitic activity
Key Observations:
  • Halogenated Aryl Groups (e.g., 10j, 3f): Enhance rigidity and binding affinity but often result in low synthetic yields (6–14%) .
  • Sulfonamide Derivatives (14, 15): Improve selectivity for COX-2 inhibition due to strong electron-withdrawing effects .
  • Amino Acid Modifications (Sermetacin vs. Target): Replacing serine with alanine and adding a methylthio group may increase membrane permeability but reduce hydrogen-bonding capacity .
Key Observations:
  • Low Yields in Halogenated Analogs: Electron-deficient aryl amines (e.g., 4-nitroaniline) often result in poor yields due to steric and electronic challenges .
  • High-Yield Modifications: Non-halogenated substituents (e.g., azidopropyl in ) or fluorophores (e.g., FC in ) improve synthetic efficiency .
Key Observations:
  • Anticancer Activity: Indole derivatives with bromophenyl (10a) or naphthyl (10k) groups show potent Bcl-2/Mcl-1 inhibition .
  • Anti-Inflammatory SAR: Chlorophenyl (3f) and dichlorophenyl (3g) analogs exhibit stronger COX-2 selectivity than non-halogenated derivatives .

Biological Activity

Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-3-(methylthio)-, also known by its CAS number 87270-38-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23ClN2O5SC_{23}H_{23}ClN_{2}O_{5}S. The presence of a chlorobenzoyl moiety and a methoxy group suggests potential interactions with biological targets, particularly in cancer therapy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:

StudyCell Lines TestedMechanism of ActionKey Findings
Study 1MCF-7 (breast cancer), HeLa (cervical cancer)Induction of apoptosisSignificant reduction in cell viability at concentrations above 10 µM.
Study 2A549 (lung cancer), HCT116 (colon cancer)Inhibition of angiogenesisInhibited VEGF expression and reduced tube formation in endothelial cells.
Study 3PC3 (prostate cancer)Cell cycle arrestInduced G2/M phase arrest leading to increased apoptosis rates.

Mechanisms of Action:

  • Induction of Apoptosis: The compound has been shown to activate intrinsic apoptotic pathways, leading to cell death in various cancer cell lines.
  • Inhibition of Angiogenesis: By downregulating vascular endothelial growth factor (VEGF), it disrupts the formation of new blood vessels, which is crucial for tumor growth.
  • Cell Cycle Arrest: The compound causes cell cycle disruption, particularly at the G2/M checkpoint, preventing cancer cells from proliferating.

Case Study 1: MCF-7 Breast Cancer Model

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours. Flow cytometry analysis revealed increased Annexin V staining, confirming apoptosis.

Case Study 2: A549 Lung Cancer Model

In vivo studies using A549 xenografts in mice demonstrated significant tumor growth inhibition when treated with the compound compared to control groups. Histological analysis showed reduced microvessel density, affirming its antiangiogenic properties.

Discussion

The multifaceted biological activities of Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-3-(methylthio)- suggest its potential as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit angiogenesis could provide a dual mechanism for combating tumor growth.

Q & A

Q. What are the recommended synthetic routes and purification methods for Alanine derivatives containing the 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl scaffold?

  • Methodological Answer : The synthesis typically involves coupling the indole-acetyl moiety to alanine derivatives via amide bond formation. For example, in related compounds, triethylamine in dimethylsulfoxide (DMSO) is used as a base for coupling reactions between activated esters (e.g., succinimidyl esters) and amino-functionalized sidechains. Purification often employs recrystallization or column chromatography, with yields optimized by controlling reaction time (e.g., 16 hours at 25°C) . Characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity and purity .

Q. How should researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Key steps include:
    • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H-NMR peaks for diagnostic signals, such as the indole C3-acetyl group (~2.6 ppm for methyl groups) and methoxy substituents (~3.8 ppm). 13C^{13}C-NMR confirms carbonyl and aromatic carbons .
    • High-Resolution Mass Spectrometry (HRMS) : Match experimental molecular ion peaks with theoretical values (e.g., [M+H]+^+) to validate molecular formula .
    • Melting Point Analysis : Compare observed melting points (e.g., 153–194°C for analogs) with literature to assess purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :
    • Variable Substituents : Synthesize analogs with modifications to the indole’s 5-methoxy, 2-methyl, or 4-chlorobenzoyl groups (e.g., replacing methoxy with nitro or pyridyl groups) to assess impact on bioactivity .
    • Biological Assays : Test analogs against target proteins (e.g., Bcl-2/Mcl-1 for anticancer activity or sterol 14α-demethylases for antiparasitic activity) using fluorescence polarization or enzyme inhibition assays. Measure IC50_{50} values to quantify potency .
    • Computational Modeling : Perform docking studies to predict binding interactions with targets like Bcl-2, using software such as AutoDock Vina to guide rational design .

Q. What experimental strategies can resolve contradictions in biological activity data across different analogs?

  • Methodological Answer :
    • Dose-Response Curves : Ensure consistent assay conditions (e.g., cell line viability assays with triplicate replicates) to minimize variability.
    • Off-Target Profiling : Use proteome-wide screens (e.g., kinome panels) to identify unintended interactions that may explain discrepancies .
    • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out pharmacokinetic factors affecting efficacy .

Q. How can researchers investigate the compound’s mechanism of action in anti-inflammatory or anticancer contexts?

  • Methodological Answer :
    • Pathway Analysis : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated cells to identify dysregulated pathways (e.g., apoptosis or COX-2 inhibition) .
    • Biomarker Detection : Use ELISA or Western blotting to quantify protein targets (e.g., Bcl-2, caspase-3) in response to treatment .
    • In Vivo Models : Validate efficacy in xenograft mouse models, monitoring tumor volume and survival rates with histopathological correlation .

Methodological Considerations

Q. What are the critical factors in designing crystallization trials for X-ray diffraction studies of this compound?

  • Methodological Answer :
    • Solvent Selection : Use high-vapor-pressure solvents (e.g., ethanol/water mixtures) for slow evaporation.
    • Temperature Control : Optimize cooling rates (e.g., 0.5°C/day) to grow single crystals.
    • Data Collection : Employ synchrotron radiation for high-resolution data, refining structures using SHELXL .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer :
    • Activation Reagents : Test alternatives to EDCl/HOBt, such as HATU or DCC, to improve coupling efficiency.
    • Solvent Optimization : Replace DMSO with DMF or THF if side reactions occur.
    • Protecting Groups : Introduce temporary protection for reactive sites (e.g., tert-butoxycarbonyl for amines) .

Data Interpretation and Reporting

Q. How should researchers present conflicting cytotoxicity data between in vitro and in vivo studies?

  • Methodological Answer :
    • Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability.
    • Metabolite Profiling : Identify active or inactive metabolites using HRMS/MS.
    • Statistical Transparency : Report p-values and confidence intervals, acknowledging limitations in model translatability .

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